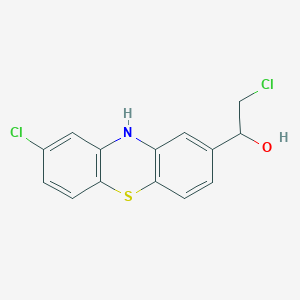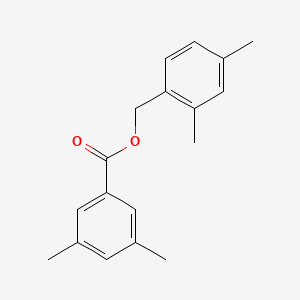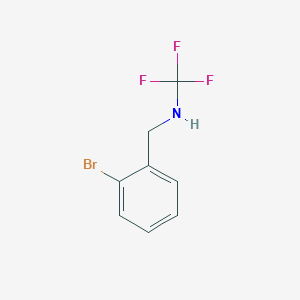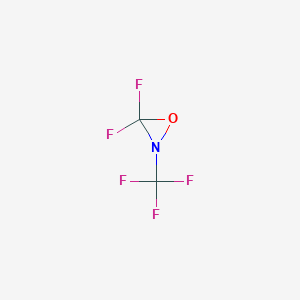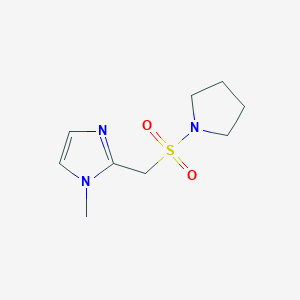
1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a complex organic compound that features both imidazole and pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1-methylimidazole with a sulfonyl chloride derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparaison Avec Des Composés Similaires
- 1-Methyl-2-pyrrolidinone
- N-Methylpyrrolidinone
- 1-Methyl-2-pyrrolidinemethanol
Comparison: 1-Methyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is unique due to the presence of both imidazole and pyrrolidine rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and organic synthesis due to its versatile functional groups.
Propriétés
Formule moléculaire |
C9H15N3O2S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
1-methyl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C9H15N3O2S/c1-11-7-4-10-9(11)8-15(13,14)12-5-2-3-6-12/h4,7H,2-3,5-6,8H2,1H3 |
Clé InChI |
PGQJRAFLUHMAOA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CS(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



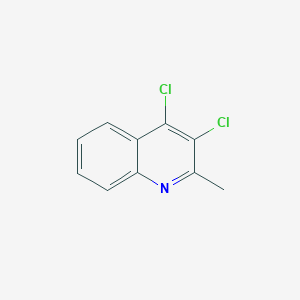
![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)


![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
